molecular formula C8H14O6 B041629 (2S,3S)-Diethyl 2,3-dihydroxysuccinate CAS No. 13811-71-7

(2S,3S)-Diethyl 2,3-dihydroxysuccinate

Cat. No. B041629
CAS RN: 13811-71-7
M. Wt: 206.19 g/mol
InChI Key: YSAVZVORKRDODB-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(2S,3S)-Diethyl 2,3-dihydroxysuccinate" is a chemical compound that belongs to the class of organic compounds known as dihydroxysuccinates. These compounds are characterized by their succinate backbone with two hydroxyl groups, making them important intermediates in organic synthesis and potentially useful in various chemical reactions and applications.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including annulation, epoxide formation, nitrogen protection, and stereoselective reactions. An example includes the transformation of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate from various intermediates like diethyl (2S,3S)-2-bromo-3-hydroxysuccinate and diethyl (2R,3R)-2,3-epoxysuccinate through reactions involving protection, reduction, and replacement reactions (Saito, Komada, & Moriwake, 2003).

Molecular Structure Analysis

Studies on compounds similar to "(2S,3S)-Diethyl 2,3-dihydroxysuccinate" indicate the importance of X-ray crystallographic analysis in determining their molecular and crystal structures, revealing significant insights into bond lengths and steric hindrance among substituent groups, which can influence their reactivity and polymerization behavior (Liu et al., 1986).

Chemical Reactions and Properties

The chemical behavior of dihydroxysuccinates involves a variety of reactions, including oxidative coupling, hydrolysis, esterification, and hydrogenation. These reactions are pivotal in the synthesis of various derivatives with potential industrial and pharmaceutical applications. For instance, the oxidative coupling of ethyl α-cyanophenylacetate leads to diethyl 2, 3-dicyano-2, 3-diphenylsuccinate, demonstrating the compound's utility in polymerization processes (Liu et al., 1986).

Physical Properties Analysis

The physical properties of dihydroxysuccinates, such as solubility and condensation tendency, are crucial for their application in synthesis and material science. For example, 1,2-Dihydroxy-tetramethyldisilane, a related compound, demonstrates high water solubility and a significant tendency to undergo condensation, characteristics that are essential for its utility in various chemical syntheses (Prasse et al., 1999).

Safety And Hazards

“(2S,3S)-Diethyl 2,3-dihydroxysuccinate” is classified as a warning signal word . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . It has a flash point of 93°C .

properties

IUPAC Name

diethyl (2S,3S)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAVZVORKRDODB-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058689, DTXSID801021118
Record name (-)-Diethyl-D-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Diethyl tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-Diethyl 2,3-dihydroxysuccinate

CAS RN

57968-71-5, 13811-71-7
Record name rel-1,4-Diethyl (2R,3R)-2,3-dihydroxybutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57968-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Diethyl tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13811-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (S-(R*,R*))-tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Diethyl-D-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Diethyl tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [S-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2S,3S)-Diethyl 2,3-dihydroxysuccinate
Reactant of Route 2
(2S,3S)-Diethyl 2,3-dihydroxysuccinate
Reactant of Route 3
(2S,3S)-Diethyl 2,3-dihydroxysuccinate
Reactant of Route 4
(2S,3S)-Diethyl 2,3-dihydroxysuccinate
Reactant of Route 5
(2S,3S)-Diethyl 2,3-dihydroxysuccinate
Reactant of Route 6
(2S,3S)-Diethyl 2,3-dihydroxysuccinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.